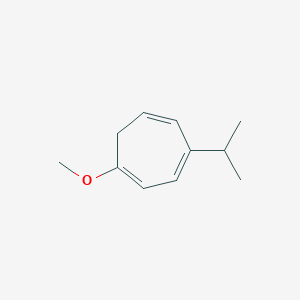

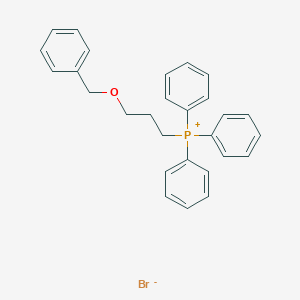

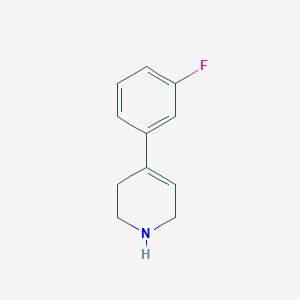

![molecular formula C11H7N3 B156175 [2,2'-Bipyridine]-5-carbonitrile CAS No. 1802-28-4](/img/structure/B156175.png)

[2,2'-Bipyridine]-5-carbonitrile

Vue d'ensemble

Description

“[2,2’-Bipyridine]-5-carbonitrile” is an organic compound that is an important isomer of the bipyridine family . It is a bidentate chelating ligand, forming complexes with many transition metals .

Synthesis Analysis

The synthesis of 2,2’-bipyridine was first prepared by decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . It is also prepared by the dehydrogenation of pyridine using Raney nickel . In a study, two bipyridine isomers (2,2′- and 4,4′-) were subjected to solid form screening and crystal structure prediction .Molecular Structure Analysis

Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .Chemical Reactions Analysis

A large number of complexes of 2,2’-bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring .Physical And Chemical Properties Analysis

Physical properties include characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .Applications De Recherche Scientifique

Catalytic Activity in Carbon Dioxide Reduction : [2,2'-Bipyridine]-5-carbonitrile derivatives have been studied for their role in improving the catalytic activity of certain complexes in the reduction of carbon dioxide. For instance, Re(bipy-tBu)(CO)3Cl, a complex with a 2,2'-bipyridine derivative, showed improved performance in converting carbon dioxide to carbon monoxide, as demonstrated by Smieja and Kubiak (2010) (Smieja & Kubiak, 2010).

Antiviral Activity : Bipyridine-3′0-carbonitrile derivatives have been synthesized and evaluated for their antiviral properties. Researchers Attaby et al. (2006) found that these derivatives exhibited activity against Herpes Simplex virus type 1 and Hepatitis A virus (Attaby et al., 2006).

One-Pot Synthesis of Functionalised Derivatives : Thirumurugan and Perumal (2009) developed a one-pot multi-component reaction to synthesize a series of 4-aryl-6-(1H-indol-3-yl)-2,2-bipyridine-5-carbonitrile derivatives. This approach offers high yields and short reaction times (Thirumurugan & Perumal, 2009).

Photochemical Applications : Lehn and Ziessel (1982) explored the photochemical generation of carbon monoxide and hydrogen by reducing carbon dioxide and water under visible light irradiation using Ru(2,2'-bipyridine)(3) (2+), highlighting the potential of bipyridine derivatives in solar energy conversion and pollutant reduction (Lehn & Ziessel, 1982).

Antibacterial and Antifungal Activity : A study by Karabasanagouda et al. (2009) synthesized 2,4'-bipyridine-5-carbonitriles with the 4-hydroxyphenylthio moiety and tested them for antibacterial and antifungal properties. Some compounds in this series showed promising activity (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-pyridin-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIRMJXGWBMBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462241 | |

| Record name | [2,2'-Bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2'-Bipyridine]-5-carbonitrile | |

CAS RN |

1802-28-4 | |

| Record name | [2,2'-Bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)

![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)

![Benzo[g][1]benzothiopyrano[4,3-b]indole](/img/structure/B156110.png)